![molecular formula C7H13ClN4 B2662066 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride CAS No. 2418642-37-0](/img/structure/B2662066.png)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride
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Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride is a small molecule that is part of a focused library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . This compound is a building block in medicinal chemistry . The condensed system of this compound includes 1,2,4-triazole and piperazine, which have been regarded as a “privileged motif” for several decades .
Synthesis Analysis
The synthesis of this compound involves several steps. The method starts with the addition of ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next step involves adding chlorobenzene and trifluoroacetic anhydride . The mixture is heated, methanesulfonic acid is added, and trifluoroacetic acid is distilled out . The pH is regulated to 12 and organic phases are separated out . The final step involves adding palladium/carbon and an ethanol solution of the product from the previous step under the protection of nitrogen in a high-pressure kettle . After reaction, the mixture is filtered, washed, and concentrated . The residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the final product .Molecular Structure Analysis
The molecular structure of this compound is based on a [1,2,4]triazolo [4,3- a ]pyrazine platform . The structures forming the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . In contrast to the method C1, relying on interaction of imidate 5 with corresponding hydrazides, amidrazone 6 was obtained, which was used in cyclization with esters of fluorinated acids (method C2) or activated carbonyl compound (method C3) .Scientific Research Applications
- The compound serves as a building block for medicinal chemistry. Its accessibility from readily available reagents allows for efficient library synthesis. Researchers can modify substituents at position 3 to create diverse derivatives with potential therapeutic applications .
Drug Design and Medicinal Chemistry
Future Directions
The future directions for this compound involve its potential for further synthetic application for medicinally oriented synthesis . The compound is part of a library of triazolopyrazines, which suggests that it could be used as a building block for the synthesis of a variety of other compounds . The potential of creating compound collections containing “privileged scaffolds” like this one may eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc .
properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c8-4-6-1-2-11-5-9-10-7(11)3-6;/h5-6H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFZBCZBKWGYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CC1CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2418642-37-0 |
Source
|
Record name | 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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